molecular formula C13H15N5S B8277310 3-(4-Methyl-1-piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole

3-(4-Methyl-1-piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole

Cat. No. B8277310
M. Wt: 273.36 g/mol
InChI Key: ZFLBPHGSWGRDOL-UHFFFAOYSA-N
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Patent
US05677302

Procedure details

To a clear solution of 3-(4-methyl-1-piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole (6.07 g, 22.21 mmol) in 100 ml of dichloromethane, hydrogen chloride gas was bubbled through for 40 min. The solution became turbid with time. The suspension was filtered and dried under vacuum to give the title compound as a fine white powder 7.60 g (99%). mp 252° C. (dec); 1H NMR (DMSO-d6 & D2O) δ7.85 (d, 2H), 7.60 (t, 1H), 7.51 (t, 1H), 3.86 (m, 2H), 3.56 (m, 6H), 2.91 (s, 3H) ppm; 13C NMR (DMSO-d6 & D2O) δ164.39, 148.80, 144.27, 126.92, 126.12, 123.41, 117.08, 113.20, 51.19, 45.87, 42.32 ppm; IR (KBr) ν3420, 1606, 1571, 1475, 1461, 1225, 981, 761 cm-1.
Quantity
6.07 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[N:15]3[C:11](=[N:12][C:13]4[CH:19]=[CH:18][CH:17]=[CH:16][C:14]=43)[S:10][N:9]=2)[CH2:4][CH2:3]1.[Cl:20]CCl>Cl>[ClH:20].[ClH:20].[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[N:15]3[C:11](=[N:12][C:13]4[CH:19]=[CH:18][CH:17]=[CH:16][C:14]=43)[S:10][N:9]=2)[CH2:4][CH2:3]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
6.07 g
Type
reactant
Smiles
CN1CCN(CC1)C1=NSC2=NC3=C(N21)C=CC=C3
Name
Quantity
100 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.CN1CCN(CC1)C1=NSC2=NC3=C(N21)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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